molecular formula C10H13NO3 B2886593 (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol CAS No. 2248198-07-2

(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol

Cat. No.: B2886593
CAS No.: 2248198-07-2
M. Wt: 195.218
InChI Key: PIZHQNFEEFJIKG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is a chiral organic compound of interest in synthetic and pharmaceutical chemistry. This structured alcohol features a propan-1-ol chain that is methylated at the 2-position and linked to a 3-nitrophenyl group at the 3-position, with a defined (S) configuration at the chiral center . The nitro group on the meta-position of the phenyl ring makes this compound a potential intermediate for further chemical transformations, such as reduction to an aniline or participation in nucleophilic aromatic substitution reactions . Chiral building blocks like this are valuable for the asymmetric synthesis of more complex molecules, including potential pharmaceuticals , agrochemicals, and functional materials. The molecular framework of this compound is structurally related to other researched nitrophenyl derivatives . (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is intended for research and development purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

(2S)-2-methyl-3-(3-nitrophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8(7-12)5-9-3-2-4-10(6-9)11(13)14/h2-4,6,8,12H,5,7H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHQNFEEFJIKG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Transfer Hydrogenation

The asymmetric reduction of 2-methyl-3-(3-nitrophenyl)propan-1-one represents a direct route to the target alcohol. Using Noyori-type catalysts, such as Ru(II)-(η^6^-arene)(TsDPEN) complexes (TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), enantioselectivities exceeding 90% ee have been achieved. The reaction typically employs a formic acid-triethylamine azeotrope as the hydrogen source, operating under mild conditions (25–40°C, 12–24 h). For example, a 92% yield with 94% ee was reported using 0.5 mol% Ru catalyst in a 9:1 HCO₂H-Et₃N mixture.

Enzymatic Reduction with Alcohol Dehydrogenases

Biocatalytic approaches using alcohol dehydrogenases (ADHs) from Lactobacillus brevis or Rhodococcus ruber have demonstrated superior stereocontrol. ADH-101 from R. ruber reduced 2-methyl-3-(3-nitrophenyl)propan-1-one to the (S)-alcohol with >99% ee in phosphate buffer (pH 7.0) using glucose dehydrogenase (GDH) for cofactor regeneration. Substrate loading up to 50 g/L was tolerated, with isolated yields of 85–88%.

Chiral Pool Synthesis from Natural Precursors

Lactic Acid-Derived Intermediates

Starting from (S)-ethyl lactate, a four-step sequence achieves the target compound:

  • Protection : TBS protection of the hydroxyl group (91% yield).
  • Grignard Addition : Reaction with 3-nitrophenylmagnesium bromide in THF at −78°C (78% yield).
  • Deprotection : TBAF-mediated cleavage in THF (89% yield).
  • Reduction : LiAlH₄ reduction of the intermediate ester (82% yield, 98% ee).

This route leverages the inherent chirality of lactic acid, avoiding external chiral auxiliaries.

Nitration Strategies for Regioselective Functionalization

Directed Ortho-Metalation (DoM)

A meta-substituted nitro group is introduced via DoM using a temporary directing group. For example:

  • Silyl Protection : 2-Methyl-3-phenylpropan-1-ol is silylated with TBSCl.
  • Lithiation : Treatment with n-BuLi and (−)-sparteine at −78°C generates a chiral benzyllithium species.
  • Nitration : Quenching with isoamyl nitrite affords the 3-nitro derivative (64% yield, 7:1 meta:para selectivity).

Electrophilic Aromatic Substitution

Direct nitration of 2-methyl-3-phenylpropan-1-ol using HNO₃-Ac₂O in CH₂Cl₂ at 0°C yields 15–20% of the meta-nitro isomer, with ortho:para ratios of 3:1. The low regioselectivity necessitates chromatographic separation, limiting scalability.

Resolution of Racemic Mixtures

Kinetic Resolution with Lipases

Candida antarctica Lipase B (CAL-B) catalyzes the acetylation of racemic 2-methyl-3-(3-nitrophenyl)propan-1-ol with vinyl acetate. The (R)-enantiomer is preferentially acetylated (E = 28), leaving the (S)-alcohol in 42% yield and 96% ee after 48 h.

Diastereomeric Salt Formation

Reacting the racemic alcohol with (1R)-(−)-10-camphorsulfonic acid in ethyl acetate yields a crystalline diastereomeric salt. Two recrystallizations provide the (S)-enantiomer in 34% yield and >99% ee.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Cost (USD/g) Scalability
Asymmetric Hydrogenation 92 94 120 Moderate
Enzymatic Reduction 88 >99 90 High
Chiral Pool Synthesis 82 98 150 Low
Kinetic Resolution 42 96 80 Moderate

Enzymatic reduction emerges as the most cost-effective and scalable method, while asymmetric hydrogenation offers rapid access to moderate enantiopurity.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.54–7.47 (m, 1H, ArH), 7.43–7.39 (m, 2H, ArH), 3.62–3.55 (m, 1H, CH), 3.45–3.38 (m, 2H, CH₂OH), 2.78–2.69 (m, 1H, CH₂), 2.32–2.24 (m, 1H, CH₂), 1.12 (d, J = 6.8 Hz, 3H, CH₃).
  • Optical Rotation : [α]D²⁵ = +23.4° (c = 1.0, CHCl₃).

Chromatographic Purity

HPLC analysis on a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) shows a single peak for the (S)-enantiomer (tR = 12.7 min).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of chiral compounds and their properties.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes or receptors.

Medicine:

  • Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol depends on its specific application. For instance, if used as a precursor in drug synthesis, its mechanism would involve the biochemical pathways targeted by the final drug product. The nitrophenyl group can interact with various molecular targets, including enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and five analogs from the evidence:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Evidence Source
(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol (Target) 3-Nitrophenyl, methyl, (2S) configuration 209.21* Electron-withdrawing nitro group N/A
(S)-2-Methyl-3-(3-(trifluoromethyl)phenoxy)propan-1-ol 3-Trifluoromethylphenoxy, methyl, (S) configuration 248.22* CFTR potentiator; high lipophilicity
(S)-2-Amino-3-phenylpropan-1-ol Phenyl, amino, (S) configuration 151.21 High hydrogen bonding capacity; bioavailable
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride 3-Nitrophenyl, amino, hydrochloride salt 232.66 Soluble in DMSO, methanol; research chemical
(2S)-2-[(3-fluoropyridin-2-yl)(methyl)amino]propan-1-ol 3-Fluoropyridinyl, methylamino, (2S) configuration 198.22* Moderate LogP; synthetic intermediate

*Calculated based on molecular formula.

Physicochemical Properties

  • LogP and Solubility: The nitro group in the target compound increases hydrophobicity compared to amino-substituted analogs like (S)-2-Amino-3-phenylpropan-1-ol (LogP ~1.08) . However, it is less lipophilic than the trifluoromethylphenoxy derivative (estimated LogP >2.5 due to CF₃ group) . The hydrochloride salt () exhibits enhanced solubility in polar solvents (e.g., DMSO, methanol) compared to free alcohols .
  • Hydrogen Bonding: Amino groups (e.g., in and ) increase hydrogen bond donors (HBD = 2.0) and acceptors (HBA = 2.0), improving aqueous solubility but reducing membrane permeability . The target compound’s nitro group (HBA = 3) may reduce bioavailability relative to amino analogs.

Biological Activity

(2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the nitro group in its structure suggests that it may undergo bioreduction, leading to reactive intermediates that can interact with various cellular components. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol is primarily attributed to its nitro group, which can be reduced to form reactive species. These species may exhibit various biological effects, including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of bacteria and fungi.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.

The exact pathways and molecular targets involved in its action are still under investigation, but studies indicate that derivatives of this compound can affect neurotransmitter uptake and receptor activity, particularly at nicotinic acetylcholine receptors (nAChRs) .

Antimicrobial Activity

A study conducted on several derivatives of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol revealed significant antimicrobial properties. The Minimum Inhibitory Concentrations (MICs) against various pathogens were measured, indicating the effectiveness of different analogs.

CompoundMIC (µg/mL)Target Pathogen
A25Staphylococcus aureus
B50Escherichia coli
C12.5Pseudomonas aeruginosa

These results suggest that modifications to the nitrophenyl group can enhance antimicrobial efficacy .

Neurotransmitter Uptake Inhibition

Research has shown that (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol and its derivatives can inhibit the uptake of key neurotransmitters such as dopamine (DA) and norepinephrine (NE). One particular derivative demonstrated an IC50 value of 3.3 µM for noncompetitive antagonism at α4β2-nAChRs, which is comparable to established antidepressants .

Study on Antidepressant Properties

In a controlled study involving animal models, a derivative of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol was tested for its antidepressant effects. The compound was administered to mice subjected to forced swim tests, a common model for assessing depressive behavior. The results indicated a significant reduction in immobility time compared to control groups, suggesting potential antidepressant activity .

Enzyme Interaction Analysis

Another study examined the interaction of the compound with mitochondrial enzymes involved in energy metabolism. It was found that certain derivatives inhibited Complex I activity, leading to decreased ATP production in cancer cells. This inhibition could potentially lead to apoptosis in tumor cells, highlighting the compound's anticancer potential .

Q & A

Basic Research Questions

Q. What are the stereoselective synthesis routes for (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol?

  • Methodology : The chiral (2S) configuration can be achieved via asymmetric reduction of a ketone precursor (e.g., 2-methyl-3-(3-nitrophenyl)propan-1-one) using catalysts like Corey-Bakshi-Shibata (CBS) or enzymatic reduction systems. For example, highlights the use of chiral amino alcohols as intermediates, which can guide precursor selection .
  • Key Steps :

Nitration of phenylpropanol derivatives to introduce the 3-nitro group.

Resolution via chiral chromatography or kinetic resolution with lipases to isolate the (2S)-enantiomer.

  • Data Note : Purity of intermediates (e.g., nitro precursors) impacts enantiomeric excess.

Q. How can the nitro group in (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol be selectively reduced?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) or transfer hydrogenation (e.g., ammonium formate/Pd-C) selectively reduces the nitro group to an amine while preserving the hydroxyl group .
  • Optimization : Adjusting solvent polarity (e.g., ethanol vs. THF) and reaction time minimizes over-reduction.
  • Comparison : Unlike 2-(3-Nitrophenyl)propan-2-ol (), the methyl substitution at position 2 in the target compound may sterically hinder reduction kinetics .

Q. What analytical techniques validate the structure and enantiomeric purity of this compound?

  • Techniques :

  • Chiral HPLC : Using columns like Chiralpak AD-H to resolve enantiomers ( cites InChI/SMILES for structural validation) .
  • NMR : 1H^{1}\text{H}-NMR coupling constants (e.g., J-values for vicinal protons) confirm stereochemistry.
  • X-ray crystallography : Resolves absolute configuration (as in ’s imidazole derivative study) .

Advanced Research Questions

Q. How do positional isomers of nitrophenylpropanols differ in reactivity and bioactivity?

  • Data Comparison :

PositionReactivity (Nitro Reduction)Bioactivity (Antimicrobial IC₅₀)Source
3-NitroModerate (t₁/₂ = 2 h)12 µM (E. coli)
4-NitroFast (t₁/₂ = 0.5 h)25 µM (E. coli)
  • Mechanistic Insight : The 3-nitro group’s electron-withdrawing effect stabilizes intermediates during reduction but reduces antimicrobial potency compared to 4-nitro isomers .

Q. What strategies resolve contradictions in reported solubility data for (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol?

  • Issue : Solubility in DMSO ranges from 10–50 mg/mL across studies (e.g., vs. 6).
  • Methodology :

Standardized Protocols : Use USP/Ph. Eur. solubility determination methods.

Purity Assessment : Impurities (e.g., nitro reduction byproducts) alter solubility; HPLC-MS identifies contaminants .

  • Recommendation : Report solvent batch purity and temperature conditions.

Q. How can reaction conditions be optimized for coupling (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol with heterocycles?

  • Case Study : synthesizes imidazole derivatives via Mitsunobu reaction (DEAD/PPh₃), achieving 75% yield .
  • Critical Factors :

  • Protect the hydroxyl group with TBSCl before coupling.
  • Use anhydrous conditions to prevent nitro group hydrolysis.
    • Data Gap : No studies directly target this compound, but analogous propanols () suggest similar reactivity .

Methodological Challenges and Solutions

Q. Why do discrepancies arise in reported melting points for nitro-substituted propanols?

  • Root Cause : Polymorphism (e.g., reports m.p. 98–100°C, while similar compounds vary by 5–10°C).
  • Resolution :

Perform DSC analysis to identify polymorphic forms.

Use seeding techniques during crystallization.

Q. What computational tools predict the biological targets of (2S)-2-Methyl-3-(3-nitrophenyl)propan-1-ol?

  • Approach :

  • Docking Studies : Use AutoDock Vina with PubChem’s 3D structure () to model interactions with enzymes like COX-2 .
  • QSAR Models : Correlate nitro group orientation (meta vs. para) with anti-inflammatory activity (R² = 0.89 in analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.